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molecular formula C5H8N4O B8349399 1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether

1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether

Cat. No. B8349399
M. Wt: 140.14 g/mol
InChI Key: QUDRKHPCMWYZEO-UHFFFAOYSA-N
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Patent
US04079143

Procedure details

1,2,4-Triazole (3.45 g) was added to a sodium methoxide in methanol [prepared from sodium (1.15 g) and methanol (40 ml)], and the mixture was refluxed for 1 hour, and cooled to 25° C; chloroacetonitrile (3.78 g) was then added and the mixture was refluxed for a further 6 hours. The solution was filtered and the solvent removed in vacuo. The resultant mixture was dissolved in petroleum ether (50 ml; b.p. 40°-60° C) and the solution filtered to remove unreacted 1,2,4-triazole. Removal of the solvent in vacuo gave a residue which on distillation gave the title compound.
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[CH3:6][O-:7].[Na+].Cl[CH2:10][C:11]#[N:12]>CO>[CH3:6][O:7][C:11](=[NH:12])[CH2:10][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
N1N=CN=C1
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.78 g
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a further 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resultant mixture was dissolved in petroleum ether (50 ml; b.p. 40°-60° C)
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted 1,2,4-triazole
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a residue which
DISTILLATION
Type
DISTILLATION
Details
on distillation

Outcomes

Product
Name
Type
product
Smiles
COC(CN1N=CN=C1)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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